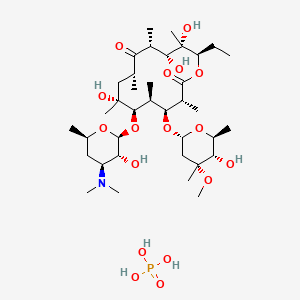

Erythromycin phosphate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.H3O4P/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEMAFLGEMYXIH-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70NO17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020742 | |

| Record name | Erythromycin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-00-2 | |

| Record name | Erythromycin, phosphate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8T8KU14X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erythromycin Phosphate: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, remains a clinically relevant agent in the treatment of various bacterial infections. Its phosphate (B84403) salt, erythromycin phosphate, is utilized in parenteral formulations. This technical guide provides an in-depth analysis of the primary antibacterial spectrum of erythromycin, focusing on quantitative data, detailed experimental methodologies for its determination, and the underlying molecular mechanisms of action and resistance.

Primary Antibacterial Spectrum of Erythromycin

Erythromycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, some Gram-negative bacteria, and several atypical pathogens. Its action is typically bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations against highly susceptible organisms.

Quantitative Data on Antibacterial Activity

The in vitro activity of erythromycin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively, are crucial metrics in assessing the efficacy of an antibiotic against a particular bacterial species.

Table 1: In Vitro Activity of Erythromycin Against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | >32 | 0.03 - >32 |

| Streptococcus pneumoniae | 0.5 | 64 | 0.023 - ≥128 |

| Streptococcus pyogenes (Group A Streptococcus) | 1 | ≥256 | - |

| Enterococcus faecalis | - | - | - |

| Corynebacterium species | 0.25 | 0.5 | ≤0.06 - 0.5 |

Table 2: In Vitro Activity of Erythromycin Against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | - | - | - |

| Moraxella catarrhalis | - | - | - |

Table 3: In Vitro Activity of Erythromycin Against Atypical Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Legionella pneumophila | 0.12 - 0.19 | 0.5 | - |

| Mycoplasma pneumoniae (susceptible) | - | - | - |

| Mycoplasma pneumoniae (resistant) | 512 | 512 | 64 - 1024 |

| Chlamydia trachomatis | - | - | - |

Note: MIC values can vary depending on the testing methodology, geographical location, and the specific strains tested. The data presented is a summary from multiple sources and should be interpreted with these factors in mind.

Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA), near the peptidyl transferase center. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By blocking this movement, erythromycin prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[2]

References

The Genesis of a Blockbuster Antibiotic: A Technical Guide to the Discovery and Production of Erythromycin from Saccharopolyspora erythraea

For Immediate Release

ILOILO, PHILIPPINES / INDIANAPOLIS, USA – This technical guide delves into the pivotal discovery of erythromycin (B1671065), its origins from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), and the fundamental scientific principles underpinning its production. Erythromycin, a macrolide antibiotic, has been a cornerstone in treating a myriad of bacterial infections for decades, and its story, from a soil sample in the Philippines to a globally significant therapeutic, offers a compelling case study in natural product drug discovery and development.

The journey of erythromycin began in 1949 when Filipino scientist Abelardo Aguilar, then a researcher for Eli Lilly and Company, isolated a strain of Streptomyces erythreus from a soil sample collected in his home province of Iloilo.[1][2][3][4][5] This discovery, born from the systematic screening of soil microorganisms, led to the identification of a potent antibacterial compound.[1][4] Eli Lilly and Company subsequently developed the antibiotic, launching it commercially in 1952 under the brand name Ilosone, a nod to its geographical origins.[3]

This guide provides an in-depth exploration of the scientific and technical aspects of erythromycin, tailored for researchers, scientists, and drug development professionals. It covers the isolation of the producing microorganism, fermentation processes for optimal antibiotic yield, extraction and purification methodologies, and the genetic regulation of its biosynthesis.

Isolation and Strain Improvement of Saccharopolyspora erythraea

The initial step in the production of erythromycin involves the isolation of the producing organism, S. erythraea, from its natural soil habitat.

Experimental Protocol: Isolation of S. erythraea from Soil

-

Sample Collection: Soil samples are collected from a depth of 10-15 cm.

-

Pre-treatment: The soil samples are air-dried for one week, crushed, and sieved. To selectively inhibit the growth of non-actinomycete bacteria and fungi, the samples can be heated in a water bath at 56°C for 30 minutes.

-

Serial Dilution: A 10 g soil sample is suspended in 90 mL of sterile distilled water and shaken for 15 minutes to create a 10⁻¹ dilution.[6] A series of subsequent dilutions (up to 10⁻⁷) are then prepared.[6]

-

Plating: Aliquots of the higher dilutions are plated on a selective medium such as Starch Casein Agar (SCA).

-

Incubation: The plates are incubated at 28°C for 7 to 14 days.[7]

-

Identification: Colonies exhibiting the characteristic morphology of Streptomyces (rough, chalky, and firm texture) are selected for further characterization.[7]

Strain improvement is a critical aspect of enhancing erythromycin production. Random mutagenesis, particularly using UV irradiation, has historically been a key technique.

Experimental Protocol: Strain Improvement by UV Mutagenesis

-

Spore Suspension Preparation: A spore suspension of S. erythraea is prepared in a suitable buffer.

-

UV Exposure: The spore suspension is exposed to UV radiation at a constant distance (e.g., 6 cm) for varying durations (e.g., 20 to 160 seconds).

-

Plating and Screening: The irradiated spores are plated, and the resulting colonies are screened for enhanced erythromycin production.

Fermentation for Erythromycin Production

The industrial production of erythromycin is achieved through submerged fermentation of S. erythraea. The composition of the fermentation medium and the control of physical parameters are crucial for maximizing the yield.

Quantitative Data: Fermentation Media Composition

| Component | Concentration (g/L) | Reference |

| Corn Starch | 40-60 | [8] |

| Soybean Cake Powder | 16-24 | [8] |

| Corn Steep Liquor | 8-12 | [8] |

| Yeast Powder | 4-6 | [8] |

| Amylase | 0.01-0.03 | [8] |

| Monopotassium Phosphate | 0.4-0.6 | [8] |

| Sodium Chloride | 4-6 | [8] |

| Soybean Oil | 4-6 | [8] |

| Calcium Carbonate | 4-6 | [8] |

Quantitative Data: Optimal Fermentation Parameters

| Parameter | Optimal Value | Reference |

| Temperature | 28°C - 33°C | [9][10] |

| pH | 6.5 - 7.0 | [9][10] |

| Incubation Time | 156 hours | [10] |

One study found that using bagasse as an alternative carbon source resulted in an erythromycin production of 512 mg/L, which was 28% higher than a glucose-based medium.[9] Another study reported that an optimized fermentation process could yield up to 11,200 µg/mL of erythromycin.[8]

Extraction and Purification of Erythromycin

Following fermentation, erythromycin must be extracted from the broth and purified to a high degree for pharmaceutical use. A common method involves liquid-liquid extraction.

Experimental Protocol: Extraction and Purification

-

Solvent Extraction: The fermentation broth is mixed with an organic solvent such as acetonitrile.

-

Phase Separation: An inorganic salt (e.g., NaCl) is added to induce the separation of the mixture into aqueous and organic phases.[11][12] Erythromycin partitions into the organic phase.[11]

-

Vacuum Distillation and Crystallization: The organic phase is subjected to vacuum distillation to remove the solvent, followed by crystallization to obtain purified erythromycin.[11][12] This process can yield an extraction efficiency of over 98.5%.[11]

Analysis of Erythromycin

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of erythromycin.

Experimental Protocol: HPLC Analysis

-

Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.[13]

-

Flow Rate: 1.5 mL/min[13]

-

Detection: UV at 200 nm[13]

-

Column Temperature: 70°C[13]

Genetic Regulation of Erythromycin Biosynthesis

The biosynthesis of erythromycin is governed by a cluster of genes known as the ery genes in S. erythraea.[14] This gene cluster is organized into four major polycistronic transcriptional units.[14] Unlike many other antibiotic biosynthetic gene clusters, the ery cluster lacks a pathway-specific regulatory gene.[15][16][17] Instead, a key developmental regulator, BldD, has been identified to control the synthesis of erythromycin.[15][16][17] BldD appears to link morphological changes associated with nutrient limitation to the production of the antibiotic.[15] Recombinant S. erythraea BldD has been shown to bind to all five promoter regions within the ery cluster.[15][16] Deletion of the bldD gene leads to a significant decrease in erythromycin production.[15][16] More recently, a TetR-family transcriptional regulator, SACE_0303, has been found to be positively correlated with erythromycin production.[18]

Visualizing the Pathways and Processes

To better illustrate the complex relationships and workflows involved in erythromycin discovery and production, the following diagrams have been generated.

Conclusion

The discovery of erythromycin from Saccharopolyspora erythraea stands as a landmark achievement in the field of natural product antibiotics. The journey from a soil sample to a life-saving therapeutic highlights the importance of systematic screening, strain improvement, and process optimization. This technical guide has provided a comprehensive overview of the key experimental protocols, quantitative data, and regulatory mechanisms involved in the production of erythromycin. For researchers and drug development professionals, the story of erythromycin continues to offer valuable insights into the discovery and development of novel anti-infective agents.

References

- 1. Abelardo Aguilar - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. filipinoachievers.wordpress.com [filipinoachievers.wordpress.com]

- 4. ateneoboxsite.wordpress.com [ateneoboxsite.wordpress.com]

- 5. answers.com [answers.com]

- 6. iem.modares.ac.ir [iem.modares.ac.ir]

- 7. tandfonline.com [tandfonline.com]

- 8. CN106337072B - Fermentation medium and method for increasing yield of erythromycin - Google Patents [patents.google.com]

- 9. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. benchchem.com [benchchem.com]

- 14. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Erythromycin Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) phosphate (B84403), a phosphate salt of the macrolide antibiotic erythromycin, is a widely utilized active pharmaceutical ingredient (API). A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and bioavailable drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of erythromycin phosphate, including its chemical structure, solubility, pKa, melting point, stability, and hygroscopicity. Detailed experimental protocols for the determination of these key parameters are provided, alongside graphical representations of its mechanism of action and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is the phosphate salt of erythromycin A, a 14-membered macrolide produced by the bacterium Saccharopolyspora erythraea. The addition of the phosphate group enhances the aqueous solubility of the otherwise sparingly soluble erythromycin base.

| Property | Value | References |

| Chemical Structure | See Figure 1 | [1] |

| Molecular Formula | C₃₇H₇₀NO₁₇P | [1] |

| Molecular Weight | 831.9 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 135-140 °C (with resolidification and second mp at 190-193 °C for the base) | [3] |

| pKa | Erythromycin base: 8.8. Phosphoric acid moieties introduce additional pKa values (approx. 2.1, 7.2, 12.3). | [3][4][5][6] |

| Hygroscopicity | Slightly hygroscopic | [2] |

Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure would be placed here in a final document.)

Solubility Profile

The solubility of this compound is a critical factor influencing its dissolution rate and bioavailability. As a salt of a weak base and a polyprotic acid, its solubility is pH-dependent.

| Solvent | Solubility (at approx. 25°C) | References |

| Water | ~2 mg/mL (for erythromycin base) | [7] |

| Ethanol | ~30 mg/mL | [8] |

| Methanol | Freely soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [8] |

| Acetonitrile | Freely soluble | [] |

| Chloroform | Soluble | [7] |

| Acetone | Freely soluble | [10] |

Stability Profile

This compound is susceptible to degradation under various conditions, primarily acidic hydrolysis. Understanding its stability is crucial for formulation design and determining appropriate storage conditions.

Key Stability Considerations:

-

pH Stability: Erythromycin is most stable in neutral to slightly alkaline conditions (pH 7.0-8.5). It rapidly degrades in acidic environments (pH < 4) through intramolecular dehydration to form anhydroerythromycin, an inactive degradation product.

-

Thermal Stability: The compound should be stored at controlled room temperature, and exposure to high temperatures should be avoided.

-

Photostability: Erythromycin can be sensitive to light, and therefore, should be protected from light during storage and handling.

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.

Caption: Antibacterial mechanism of erythromycin.

Anti-inflammatory Signaling Pathway

Beyond its antibacterial activity, erythromycin exhibits anti-inflammatory properties, which are attributed to its modulation of the NF-κB signaling pathway.

References

- 1. Erythromycin, phosphate (salt) | C37H70NO17P | CID 83935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phosphate Buffer Issues [chem.fsu.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Erythromycin Phosphate: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of Erythromycin (B1671065) Phosphate (B84403), a widely used macrolide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document details its core physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Physicochemical Properties of Erythromycin Phosphate

This compound is the phosphate salt of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The addition of the phosphate group enhances its water solubility. It is important to note that variations in the reported molecular formula and weight exist across different suppliers and databases, which is likely attributable to the presence of different stoichiometric ratios of erythromycin to phosphoric acid and varying states of hydration.

| Property | Value | Source(s) |

| CAS Number | 4501-00-2 | [1][][3][4][5] |

| Molecular Formula | C37H67NO13·xH3PO4 | [1] |

| C37H70NO17P | [][4][5][6] | |

| Molecular Weight | ~831.9 g/mol | [][4][5][6] |

| 733.92 (free base) | [1] | |

| Appearance | White or slightly yellow powder | |

| Melting Point | ~145 °C | [1][7] |

| Boiling Point | ~818.4 °C at 760 mmHg | [1][7] |

Mechanism of Action and Signaling Pathways

Erythromycin exerts its primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][] It can also modulate inflammatory pathways and exhibit prokinetic effects.

Antibacterial Action: Inhibition of Protein Synthesis

Erythromycin's bacteriostatic action is achieved by binding to the 50S subunit of the bacterial ribosome.[1][][8] This binding interferes with the translocation step of protein synthesis, specifically blocking the exit of the growing polypeptide chain.[8] This disruption halts the production of essential proteins, thereby inhibiting bacterial growth and replication.[][8]

Anti-inflammatory Effects: Modulation of the ERK/MAPK Signaling Pathway

In non-bacterial contexts, such as in human nasal polyp-derived cells, erythromycin has been shown to exert anti-inflammatory effects by inhibiting the Extracellular signal-regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] This inhibition leads to reduced cell proliferation and increased apoptosis.[9]

Prokinetic Effects

Erythromycin also acts as a motilin receptor agonist in the gastrointestinal tract, which leads to increased gut motility.[10] This prokinetic effect is utilized clinically to improve gastric emptying.[10]

Experimental Protocols

This section details common experimental methodologies for the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is a general method for the quantification of erythromycin in pharmaceutical formulations.

1. Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Isocratic HPLC with UV detector |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and 0.02 M dibasic potassium phosphate buffer (pH 9.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 65°C |

| Detection Wavelength | 215 nm |

2. Preparation of Solutions:

-

Mobile Phase: Prepare a 0.02 M solution of dibasic potassium phosphate in HPLC-grade water and adjust the pH to 9.0 with phosphoric acid. Mix with acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter.

-

Standard Solution: Accurately weigh and dissolve Erythromycin A reference standard in methanol (B129727) to create a stock solution. Dilute with the mobile phase to achieve a concentration within the expected calibration range.

-

Sample Preparation: Accurately weigh a portion of the sample containing erythromycin. Dissolve in a suitable solvent like methanol, using vortexing or sonication to ensure complete dissolution. Centrifuge to remove any undissolved excipients. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

3. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The peak area of erythromycin is used to calculate its concentration based on a calibration curve generated from the standard solutions.

Microbiological Assay for Potency (Cylinder-Plate Method)

This bioassay determines the potency of erythromycin by measuring its inhibitory effect on a susceptible microorganism.

1. Materials:

-

Test Microorganism: A susceptible strain, such as Micrococcus luteus.

-

Culture Medium: A suitable agar (B569324) medium for the test organism.

-

Phosphate Buffer: pH 8.0.

-

Erythromycin Reference Standard.

-

Assay Plates: Sterile Petri dishes.

-

Cylinders: Stainless steel or porcelain cylinders.

2. Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Preparation of Assay Plates: Inoculate the molten agar medium with the test organism suspension and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Preparation of Solutions: Prepare a stock solution of the Erythromycin reference standard and the test sample in phosphate buffer (pH 8.0). From these, prepare a series of working dilutions.

-

Assay: Place cylinders onto the surface of the solidified agar. Fill the cylinders with the different concentrations of the standard and sample solutions.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 32-35°C) for a specified time.

-

Measurement: Measure the diameter of the zones of inhibition around each cylinder.

3. Calculation:

-

The potency of the sample is calculated by comparing the size of the inhibition zones it produces with those produced by the known concentrations of the reference standard.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of erythromycin that prevents visible growth of a bacterium.

1. Materials:

-

Bacterial Culture: An overnight culture of the test bacterium.

-

Growth Medium: Appropriate sterile broth medium.

-

Erythromycin Stock Solution.

-

96-well Microtiter Plate.

2. Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the erythromycin stock solution in the growth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of erythromycin at which no visible bacterial growth (turbidity) is observed.

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 9. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]

Unraveling the Stereochemical Intricacies of Erythromycin A Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a cornerstone in the treatment of various bacterial infections for decades. Its complex macrocyclic structure, adorned with numerous chiral centers, dictates its biological activity and pharmacokinetic profile. The phosphate (B84403) salt of Erythromycin A is a commonly used formulation, and understanding its stereochemistry is paramount for optimizing its therapeutic efficacy and for the rational design of novel derivatives. This technical guide provides an in-depth exploration of the stereochemical landscape of Erythromycin A and its phosphate salt, summarizing key quantitative data, detailing experimental methodologies, and visualizing structural relationships.

Erythromycin A possesses a 14-membered lactone ring and is characterized by a remarkable number of 18 chiral centers, leading to a vast number of potential stereoisomers. The specific arrangement of these chiral centers is crucial for its interaction with the bacterial 50S ribosomal subunit, the primary mechanism of its antibiotic action.

Stereochemistry of Erythromycin A

The absolute stereochemistry of Erythromycin A has been unequivocally established through extensive spectroscopic and crystallographic studies. The IUPAC name, which encapsulates the precise spatial arrangement of each chiral center, is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[1].

Chiral Centers

Erythromycin A has a total of 18 stereocenters, contributing to its complex three-dimensional structure[2]. The specific configuration of each of these centers is critical for its biological function.

Conformational Analysis

The 14-membered macrolide ring of Erythromycin A is not rigid and can adopt several conformations in solution. The two most described conformations are the "folded-in" and "folded-out" forms. In aqueous solutions, Erythromycin A predominantly adopts a "folded-out" conformation, where the desosamine (B1220255) and cladinose (B132029) sugar moieties are extended away from the lactone ring[3]. These conformational preferences are influenced by the solvent environment and can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The Role of the Phosphate Group

The addition of a phosphate group to form Erythromycin A phosphate primarily serves to enhance the water solubility of the drug for intravenous administration. While the primary structure and the absolute configuration of the chiral centers of the Erythromycin A molecule remain unchanged, the presence of the bulky and charged phosphate group can potentially influence the conformational equilibrium of the macrolide ring. However, detailed studies specifically characterizing the conformational landscape of Erythromycin A phosphate are limited in the publicly available scientific literature. It is reasonable to hypothesize that the phosphate moiety may induce subtle shifts in the "folded-in" versus "folded-out" equilibrium, which could, in turn, affect its binding affinity to the ribosome and its overall efficacy. Further research in this area is warranted to fully elucidate these potential effects.

Quantitative Stereochemical Data

| Property | Erythromycin A | Erythromycin A Phosphate | Reference |

| Specific Rotation ([α]D) | -71° to -78° (c=2 in ethanol) | Data not available | [4] |

| Number of Chiral Centers | 18 | 18 | [2] |

Experimental Protocols

The determination of the stereochemistry of complex molecules like Erythromycin A relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.

Methodology:

-

Sample Preparation: A solution of Erythromycin A is prepared in a suitable deuterated solvent (e.g., CDCl3 or D2O). For Erythromycin A phosphate, a buffered aqueous solution would be appropriate.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D ¹H and ¹³C NMR: To identify all proton and carbon signals.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the molecule's conformation.

-

-

Data Analysis: The spectral data is processed and analyzed to assign all resonances and deduce the conformational preferences of the macrolide ring.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, confirming the absolute configuration of its chiral centers.

Methodology:

-

Crystallization: Single crystals of Erythromycin A or its derivatives are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.

Signaling Pathways and Logical Relationships

While the direct interaction of Erythromycin A with the bacterial ribosome is well-established, the specific influence of its stereochemistry on downstream signaling pathways is an area of ongoing research. The following diagram illustrates the logical relationship between the stereochemistry of Erythromycin A and its biological activity.

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

A Deep Dive into the Biological Activity of Erythromycin Phosphate Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, remains a significant tool in the clinical management of infections caused by gram-positive bacteria.[1][][3] Its phosphate (B84403) salt, erythromycin phosphate, is a water-soluble form used in parenteral formulations. This technical guide provides an in-depth analysis of the biological activity of this compound against gram-positive bacteria, focusing on its mechanism of action, spectrum of activity, and the molecular basis of resistance. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.

Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect that halts the growth and replication of susceptible bacteria.[][4][5][6] At higher concentrations, it can exhibit bactericidal properties against highly susceptible organisms.[7][8] Its effectiveness is particularly pronounced against a wide array of gram-positive cocci and bacilli, making it a crucial therapeutic option.[4][9][10][11]

Mechanism of Action: Inhibition of Protein Synthesis

Erythromycin exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit.[12][5][7][9] This binding occurs within the nascent peptide exit tunnel (NPET) on the 23S rRNA component of the 50S subunit.[7][13]

The binding of erythromycin to the ribosome physically obstructs the path of the elongating polypeptide chain.[12][7] This interference primarily inhibits the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.[12][4][5][7] By preventing the transfer of the peptidyl-tRNA from the A-site to the P-site of the ribosome, erythromycin effectively stalls protein elongation.[5] While the initial steps of protein synthesis, including the formation of the first few peptide bonds, may proceed, the growing peptide chain is unable to progress through the obstructed exit tunnel, leading to the dissociation of the peptidyl-tRNA and termination of protein synthesis.[14]

Spectrum of Activity and Quantitative Data

Erythromycin demonstrates a broad spectrum of activity against many gram-positive bacteria.[8] The susceptibility of a particular organism is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for erythromycin against various clinically relevant gram-positive bacteria.

| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 | >128 | 0.12 - >128 |

| Streptococcus pneumoniae | 0.06 | 16 | ≤0.03 - >64 |

| Streptococcus pyogenes | 0.06 | 0.25 | ≤0.03 - >64 |

| Enterococcus faecalis | >128 | >128 | 1 - >128 |

| Listeria monocytogenes | 0.12 | 0.25 | 0.06 - 0.5 |

| Corynebacterium diphtheriae | ≤0.015 | 0.03 | ≤0.015 - 0.5 |

| Bordetella pertussis | 0.06 | 0.125 | 0.03 - 0.125 |

Note: MIC values can vary depending on the testing methodology and geographical location due to differences in resistance patterns.

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of erythromycin resistance in gram-positive bacteria is a significant clinical concern.[10] The two primary mechanisms of resistance are target site modification and active efflux of the drug.

-

Target Site Modification: This is the most common mechanism and is mediated by erm (erythromycin ribosome methylase) genes.[1][15] These genes encode for methyltransferase enzymes that add one or two methyl groups to an adenine (B156593) residue in the 23S rRNA. This methylation alters the conformation of the ribosomal binding site, reducing the affinity of erythromycin and other macrolides for the ribosome.[15] This mechanism typically confers high-level resistance.[15]

-

Active Efflux: This mechanism involves the active transport of erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[1][15] In gram-positive bacteria, this is often mediated by mef (macrolide efflux) genes, which encode for an efflux pump.[15] This mechanism usually results in low to moderate levels of resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well sterile microtiter plates

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile pipette tips and multichannel pipette

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Erythromycin Dilutions: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the erythromycin stock solution (at twice the highest desired final concentration) to the first well of each test row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 50 µL from the 10th well. The 11th well serves as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16][17]

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Interpretation of Results: a. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye.[8] For bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well may be disregarded.[17]

Conclusion

This compound continues to be a valuable antibiotic for treating infections caused by gram-positive bacteria. Its well-characterized mechanism of action, involving the inhibition of protein synthesis by binding to the 50S ribosomal subunit, provides a clear basis for its antibacterial activity. However, the increasing prevalence of resistance, primarily through target site modification and active efflux, underscores the need for ongoing surveillance and the development of new therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and combat bacterial resistance and to develop the next generation of antimicrobial agents.

References

- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 3. longdom.org [longdom.org]

- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 5. Erythromycin - Wikipedia [en.wikipedia.org]

- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. Erythromycin: a microbial and clinical perspective after 30 years of clinical use (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbiological aspects of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. diva-portal.org [diva-portal.org]

- 14. letstalkacademy.com [letstalkacademy.com]

- 15. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Macrolide Antibiotic

Erythromycin (B1671065) phosphate (B84403), a phosphate salt of the macrolide antibiotic erythromycin, has been a cornerstone in the treatment of various bacterial infections for decades. Produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), its bacteriostatic action against a wide range of pathogens has made it a crucial therapeutic agent. This technical guide provides a comprehensive overview of erythromycin phosphate, focusing on its core scientific principles, experimental methodologies, and key data for researchers, scientists, and drug development professionals.

Physicochemical Properties

Erythromycin is a complex macrolide characterized by a 14-membered lactone ring.[1] The phosphate salt enhances its aqueous solubility.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₇NO₁₃ · H₃PO₄ | [] |

| Molecular Weight | ~831.9 g/mol | [3] |

| Melting Point | 145°C | [] |

| pH Stability | Optimal at slightly acidic to neutral pH (around 6 to 7) | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[][5] This is achieved through its specific binding to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery.

The binding of erythromycin to the 23S rRNA component of the 50S subunit physically blocks the nascent peptide exit tunnel.[6][7] This obstruction prevents the elongation of the polypeptide chain, a process known as translocation, thereby halting protein synthesis and inhibiting bacterial growth.[6][8] It is important to note that erythromycin does not affect mammalian ribosomes (composed of 40S and 60S subunits), which accounts for its selective toxicity against bacteria.[][9] Some studies suggest that erythromycin's effect is not a complete halt of all protein synthesis but rather a selective inhibition, where some peptides can bypass the blockage.[7] Additionally, erythromycin has been shown to inhibit the assembly of the 50S ribosomal subunit itself, adding another layer to its mechanism of action.[10]

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum

Erythromycin is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, some Gram-negative species, and atypical pathogens.[11][12]

| Organism Type | Examples |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Corynebacterium species, Listeria monocytogenes[8][12] |

| Gram-negative Bacteria | Neisseria gonorrhoeae, Haemophilus influenzae, Bordetella pertussis, Campylobacter species[9][11] |

| Atypical Bacteria | Mycoplasma pneumoniae, Chlamydia trachomatis, Legionella pneumophila[9][11] |

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for some medically significant bacteria.

| Organism | MIC Range (µg/mL) | Reference |

| Haemophilus influenzae | 0.015 to 256 | [8] |

| Staphylococcus aureus | 0.023 to 1024 | [8] |

| Streptococcus pyogenes | 0.004 to 256 | [8] |

| Corynebacterium minutissimum | 0.015 to 64 | [8] |

Pharmacokinetics

The pharmacokinetic profile of erythromycin is influenced by its formulation. Due to its inactivation by gastric acid, oral formulations are typically enteric-coated or administered as more stable salts or esters.[5][9][11]

| Parameter | Value | Reference |

| Absorption | Variable orally (18% to 45%); better with salt forms.[13] Food can delay absorption of the base but may enhance absorption of the ethylsuccinate form.[13] | [13] |

| Distribution | Widely distributed into most tissues and phagocytes.[9][11] Volume of distribution (Vd): 0.64 L/kg.[13] Crosses the placenta.[11] Minimal CSF penetration, even with inflammation.[13] | [9][11][13] |

| Protein Binding | 73% to 81% (base form).[13] Primarily binds to alpha-1-acid glycoprotein (B1211001) and to a lesser extent, albumin.[14][15] | [13][14][15] |

| Metabolism | Primarily hepatic, via demethylation by the cytochrome P450 enzyme CYP3A4.[][9][13] | [][9][13] |

| Excretion | Primarily in the feces via bile.[9][11] 2% to 15% is excreted unchanged in the urine.[13] | [9][11][13] |

| Half-life | 1.5 to 2 hours in adults with normal renal function.[9][13] Can be prolonged to 5-6 hours in end-stage renal disease.[13] | [9][13] |

| Time to Peak | Oral base: 4 hours; Oral ethylsuccinate: 0.5 to 2.5 hours; Oral stearate (B1226849): 3 hours.[13] | [13] |

Mechanisms of Resistance

Bacterial resistance to erythromycin is a significant clinical concern and occurs through several primary mechanisms.[16][17]

-

Target Site Modification: This is a major route of resistance and involves the methylation of the 23S rRNA within the 50S ribosomal subunit by enzymes encoded by erm (erythromycin resistance methylase) genes.[16][18][19] This modification reduces the binding affinity of erythromycin to its target. This can result in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), which can be either inducible or constitutive.[18][19]

-

Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell by efflux pumps.[17][18] The mef (macrolide efflux) genes encode for these pumps, leading to what is known as the M phenotype, which confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B.[18][19]

-

Enzymatic Inactivation: Less commonly, resistance can occur through enzymatic degradation of the erythromycin molecule by esterases or phosphotransferases.[20]

-

Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22 can also confer resistance by altering the structure of the ribosomal tunnel and the drug's binding site.[10][21]

Caption: Overview of erythromycin resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[22]

Materials:

-

Erythromycin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae), use appropriate supplemented media (e.g., CAMHB with 2-5% lysed horse blood for S. pneumoniae, Haemophilus Test Medium broth for H. influenzae).[22]

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.9% sterile saline or sterile broth

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Appropriate quality control (QC) strains

Procedure:

-

Preparation of Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol). Further dilutions should be made in sterile distilled water.[22]

-

Preparation of Microtiter Plates: a. Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.[22] b. Perform serial two-fold dilutions of the erythromycin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL.[22] c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[22]

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[22] b. Suspend the colonies in sterile saline or broth.[22] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]

-

Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity).[22] b. The MIC is the lowest concentration of erythromycin at which there is no visible growth.[22] For bacteriostatic antibiotics like erythromycin, disregard pinpoint growth at the bottom of the well.[23] c. Compare the MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.[22]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Stability-Indicating Assay by High-Performance Liquid Chromatography (HPLC)

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[24]

Forced Degradation Studies: Forced degradation studies are essential to develop and validate a stability-indicating assay.[24] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.[24]

-

Base Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.[24]

-

Oxidative Degradation: Dissolve 10 mg of erythromycin in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.[24]

-

Thermal Degradation: Place 10 mg of solid erythromycin in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.[24]

-

Photolytic Degradation: Expose a solution of erythromycin (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Also, expose the solid drug to direct sunlight for 7 days.[24]

Example HPLC Method:

-

Column: X-Terra™ C18 analytical column.[25]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.025 M ammonium (B1175870) dihydrogen phosphate buffer (60:40, v/v) with a pH of 7.0.[25]

-

Flow Rate: 1.0 mL/min.[25]

-

Detection: UV at 205 nm.[25]

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[25][26]

Caption: Workflow for the validation of a stability-indicating assay.

Protein Binding Assay by Equilibrium Dialysis

This method measures the extent to which a drug binds to plasma proteins.

Materials:

-

¹⁴C-labeled erythromycin

-

Human plasma

-

Equilibrium dialysis cells with a semi-permeable membrane

-

Phosphate buffer

-

Scintillation counter

Procedure:

-

Prepare a solution of ¹⁴C-labeled erythromycin in phosphate buffer.

-

Place human plasma in one chamber of the dialysis cell and the erythromycin solution in the other chamber, separated by the semi-permeable membrane.

-

Incubate the cells at 37°C with gentle shaking until equilibrium is reached (typically several hours).

-

After incubation, take samples from both the plasma and buffer chambers.

-

Measure the radioactivity in each sample using a scintillation counter to determine the concentration of erythromycin in each chamber.

-

Calculate the percentage of protein-bound erythromycin using the following formula: % Bound = [ (Total drug concentration in plasma chamber - Free drug concentration in buffer chamber) / Total drug concentration in plasma chamber ] x 100

Conclusion

This compound remains a clinically relevant antibiotic, and a thorough understanding of its properties is essential for its effective use and for the development of new antimicrobial agents. This guide has provided a detailed overview of its mechanism of action, antimicrobial spectrum, pharmacokinetics, and resistance mechanisms, supplemented with key quantitative data and experimental protocols. The provided diagrams and workflows offer a visual representation of the complex processes involved in its function and analysis. For researchers and drug development professionals, this information serves as a foundational resource for further investigation and innovation in the field of macrolide antibiotics.

References

- 1. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]

- 3. Erythromycin, phosphate (salt) | C37H70NO17P | CID 83935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erythromycin - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. Erythromycin inhibits the assembly of the large ribosomal subunit in growing Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. droracle.ai [droracle.ai]

- 13. medicine.com [medicine.com]

- 14. Binding of erythromycin base to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 18. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]

- 26. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Bacteriostatic Effects of Erythromycin Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational investigations into the bacteriostatic properties of erythromycin (B1671065) phosphate (B84403). It details the molecular mechanisms, experimental methodologies used to determine its efficacy, and initial susceptibility data for key bacterial pathogens. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by targeting and inhibiting protein synthesis within susceptible bacteria. This process is highly specific to bacterial ribosomes, which accounts for its selective toxicity.

The primary molecular target of erythromycin is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component at a site near the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET). This strategic binding physically obstructs the passage of the elongating polypeptide chain.[1][2][3]

The binding of erythromycin to the ribosome does not immediately halt protein synthesis. Instead, it allows for the initiation of translation and the formation of a short peptide chain, typically 6-8 amino acids in length.[2] However, as the nascent polypeptide elongates, it collides with the bound erythromycin molecule within the exit tunnel. This steric hindrance prevents the translocation of the ribosome along the messenger RNA (mRNA), effectively stalling protein synthesis.[1][2] The accumulation of these stalled ribosomes and incomplete polypeptides disrupts essential cellular functions, ultimately inhibiting bacterial growth and replication.[2]

Signaling Pathway: Erythromycin-Mediated Inhibition of Protein Synthesis

Caption: Mechanism of erythromycin-induced bacteriostasis.

Experimental Protocols for Determining Bacteriostatic Effects

The bacteriostatic activity of erythromycin is primarily quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most widely accepted methods for this are the broth microdilution and disk diffusion assays, with standardized protocols provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Erythromycin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):

-

S. pneumoniae: CAMHB with 2-5% lysed horse blood

-

H. influenzae: Haemophilus Test Medium (HTM) broth

-

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.9% sterile saline or sterile broth

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Appropriate quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

Procedure:

-

Preparation of Erythromycin Stock Solution: A stock solution of erythromycin is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then diluted in sterile distilled water.

-

Inoculum Preparation: Several colonies of the test organism from a fresh agar (B569324) plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the erythromycin stock solution are made in the wells of a 96-well microtiter plate containing sterile CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Growth control (broth and bacteria, no antibiotic) and sterility control (broth only) wells are included.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubation is performed in an atmosphere with 5% CO₂.[4][5]

-

Interpretation: The MIC is the lowest concentration of erythromycin at which there is no visible growth (turbidity).[4]

Disk Diffusion Method

This method involves placing a paper disk impregnated with a known concentration of an antibiotic onto an agar plate that has been inoculated with a uniform lawn of the test bacterium.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

For fastidious organisms: MHA with 5% defibrinated sheep blood

-

Erythromycin disks (15 µg)

-

Bacterial culture in the logarithmic growth phase

-

0.9% sterile saline or sterile broth

-

McFarland 0.5 turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The inoculum is spread evenly over the entire surface of the MHA plate.

-

Application of Erythromycin Disks: A 15 µg erythromycin disk is aseptically applied to the surface of the inoculated agar plate and pressed gently to ensure complete contact.

-

Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubation is performed in an atmosphere of 5% CO₂.[6][7]

-

Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established breakpoints to determine if the organism is susceptible, intermediate, or resistant to erythromycin.[6]

Experimental Workflow

Caption: Workflow for determining erythromycin MIC.

Quantitative Data on Bacteriostatic Effects

The following tables summarize historical and contemporary Minimum Inhibitory Concentration (MIC) data for erythromycin against several clinically significant bacteria. MIC values are expressed in micrograms per milliliter (µg/mL). It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Table 1: Erythromycin MIC Distribution for Staphylococcus aureus

| MIC (µg/mL) | Percentage of Isolates (Historical Wild-Type) | Percentage of Isolates (Contemporary) |

| ≤0.25 | 95% | 20% |

| 0.5 | 3% | 5% |

| 1.0 | 1% | 10% |

| 2.0 | <1% | 5% |

| 4.0 | <1% | 5% |

| ≥8.0 | <1% | 55% |

Data compiled from multiple sources reflecting early susceptibility and modern resistance patterns.[3][8][9]

Table 2: Erythromycin MIC Distribution for Streptococcus pneumoniae

| MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Resistant (Contemporary) |

| Early Studies | |||

| 0.03 - 0.06 | 0.06 - 0.125 | <5% | |

| Contemporary Studies | |||

| 0.06 | >64 | 20-40% |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data reflects a shift from high susceptibility to significant resistance.[5][6][10][11][12]

Table 3: Erythromycin MIC Distribution for Haemophilus influenzae

| MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible (≤2.0 µg/mL) |

| Early Studies | |||

| 0.5 - 1.0 | 2.0 - 4.0 | ~85% | |

| Contemporary Studies | |||

| 1.0 | 8.0 | Variable, significant resistance |

Early studies indicated moderate intrinsic susceptibility, which has been eroded by acquired resistance.[13][14][15]

Conclusion

The initial investigations into erythromycin phosphate established its role as a potent bacteriostatic agent, primarily effective against Gram-positive cocci. Its mechanism of action, the inhibition of protein synthesis via binding to the 50S ribosomal subunit, is a well-characterized example of targeted antimicrobial therapy. The standardized methods for determining its in vitro efficacy, such as broth microdilution and disk diffusion, remain fundamental in clinical microbiology. While the emergence of widespread resistance has limited its empirical use in some contexts, a thorough understanding of its original bacteriostatic effects and the methodologies used to quantify them remains crucial for the ongoing development of new antimicrobial agents and strategies to combat resistance.

References

- 1. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lume.ufrgs.br [lume.ufrgs.br]

- 6. journals.asm.org [journals.asm.org]

- 7. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevalence and Antimicrobial Susceptibility of Streptococcus pneumoniae Isolated from Clinical Samples in the Past 8 Years in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cejph.szu.cz [cejph.szu.cz]

- 13. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased use of erythromycin causes resistance in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies on Erythromycin Phosphate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erythromycin (B1671065), a well-established macrolide antibiotic, has long been a cornerstone in treating various bacterial infections.[1][2] However, its clinical utility is hampered by inherent limitations such as poor water solubility, instability in acidic environments leading to gastrointestinal side effects, and a relatively narrow spectrum of activity.[2][3][4] These challenges have spurred extensive research into the development of erythromycin derivatives, with a significant focus on phosphate (B84403) salts and other modified structures. These exploratory studies aim to enhance physicochemical properties, improve pharmacokinetic profiles, and broaden the therapeutic applications beyond antibacterial action, notably into anti-inflammatory and immunomodulatory roles.[2][5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel erythromycin derivatives, presenting key data, experimental protocols, and the signaling pathways they modulate.

Synthesis and Formulation of Erythromycin Derivatives

The primary goal in synthesizing erythromycin derivatives is to overcome the parent drug's instability and poor bioavailability.[2][6] Strategies often involve the modification of the hydroxyl groups, the ketone at C-9, or the lactone ring. The creation of phosphate salts, such as erythromycin phosphate, is a key strategy to improve aqueous solubility and suitability for parenteral formulations.[7] Prodrug approaches, like the synthesis of 2'-esters (e.g., erythromycin ethyl succinate), are designed to be taste-free and more acid-stable, hydrolyzing to the active erythromycin base in vivo.[8][9]

General Synthesis Protocol: Erythromycin-Metal Complex

A representative one-step method for synthesizing erythromycin-metal complexes is outlined below. This approach is often used to explore novel coordination chemistry and potential changes in biological activity.

Experimental Protocol:

-

Preparation: An oven-dried round-bottom flask is charged with erythromycin (1 mmol) and a selected metal salt (0.5 mmol) in 10 mL of ethanol (B145695).[10]

-

Reaction: The mixture is stirred at room temperature for approximately 30 minutes.[10]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).[10]

-

Isolation: Upon completion, the resulting precipitates are filtered.[10]

-

Purification: The collected solid is washed with cold water and ethanol to yield the pure complex.[10]

Below is a conceptual workflow for the synthesis and subsequent evaluation of a novel erythromycin derivative.

Biological Activities and Quantitative Data

Exploratory studies have revealed that the biological activities of erythromycin derivatives are not limited to their antibacterial effects. Many exhibit potent anti-inflammatory properties, and some have been investigated for other activities like motilin receptor agonism.[1][5][11]

Antibacterial Activity

The primary function of erythromycin is to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][] Derivatives are evaluated to determine if they retain or enhance this activity, particularly against resistant strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.

| Derivative/Compound | Activity/Metric | Value/Observation | Target Organism(s) | Reference |

| Erythromycin Taurate | In vitro Potency | 833.33 µg/mg (Higher than estolate, stearate, etc.) | E. coli, K. pneumoniae | [13][14][15] |

| ER 42859 | MIC | Superior to roxithromycin, josamycin; 2-fold poorer than erythromycin | General bacteria, H. influenzae | [16] |

| Erythromycin B | Antibacterial Activity | Somewhat less active than Erythromycin A | Gram-positive bacteria | [17] |

| Erythromycins C & D | Antibacterial Activity | About half the activity of Erythromycin A, or less | Gram-positive bacteria | [17] |

| 5-Desosaminyl erythronolide B ethyl succinate | Anti-malarial IC₅₀ | 68.6 µM | P. falciparum (K1 strain) | [18] |

| d-Erythromycin B | Anti-malarial IC₅₀ | 86.8 µM | P. falciparum (K1 strain) | [18] |

| PLGA-Ery Nanoparticles | MIC Improvement | 1.5 to 2.1-fold improved MIC vs. pure drug | E. coli, S. aureus, P. aeruginosa | [19] |

Anti-inflammatory and Immunomodulatory Activity